Cas no 317854-65-2 (3-Formyl-1H-indole-7-carboxylic acid)
3-Formyl-1H-indole-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Formyl-1H-indole-7-carboxylic acid
- 1H-Indole-7-carboxylicacid, 3-formyl-
- 3-formylindole-7-carboxylic acid
- 7-Carboxy-1H-indole-3-carboxaldehyde
- 7-Carboxy-3-formyl-1H-indole
- MS-22138
- SY211215
- SCHEMBL2220800
- EN300-311482
- 3-formyl-1H-indole-7-carboxylic acid, AldrichCPR
- DTXSID20383847
- (2-TERT-BUTOXYCARBONYLAMINO-6-FLUORO-PHENYL)-ACETICACID
- 3-formyl-indole-7-carboxylic acid
- MFCD00550642
- Oprea1_223924
- 317854-65-2
- FT-0615754
- F15915
- 1H-Indole-7-carboxylic acid, 3-formyl-
- HABYJDPNVBUDGD-UHFFFAOYSA-N
- AKOS001593022
- CS-0215929
- Z57111850
- 3-FORMYL-1H-INDOLE-7-CARBOXYLICACID
-
- MDL: MFCD00550642
- Inchi: 1S/C10H7NO3/c12-5-6-4-11-9-7(6)2-1-3-8(9)10(13)14/h1-5,11H,(H,13,14)
- InChI Key: HABYJDPNVBUDGD-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC2C(C=O)=CNC=21)=O
Computed Properties
- Exact Mass: 189.04300
- Monoisotopic Mass: 189.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Density: 1.531
- Melting Point: 308 °C
- Boiling Point: 433.168°C at 760 mmHg
- Flash Point: 215.773°C
- Refractive Index: 1.614
- PSA: 70.16000
- LogP: 1.67860
3-Formyl-1H-indole-7-carboxylic acid Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Keep cold / store in nitrogen
3-Formyl-1H-indole-7-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Formyl-1H-indole-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000284-1g |
3-Formylindole-7-carboxylic acid |
317854-65-2 | 98% | 1g |
$403.47 | 2023-09-02 | |
| Alichem | A199000284-10g |
3-Formylindole-7-carboxylic acid |
317854-65-2 | 98% | 10g |
$1736.27 | 2023-09-02 | |
| Chemenu | CM240355-1g |
3-Formyl-1H-indole-7-carboxylic acid |
317854-65-2 | 95%+ | 1g |
$556 | 2021-08-04 | |
| TRC | F754728-10mg |
3-Formyl-1H-indole-7-carboxylic Acid |
317854-65-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F754728-50mg |
3-Formyl-1H-indole-7-carboxylic Acid |
317854-65-2 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | F754728-100mg |
3-Formyl-1H-indole-7-carboxylic Acid |
317854-65-2 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Apollo Scientific | OR28977-1g |
3-Formyl-1H-indole-7-carboxylic acid |
317854-65-2 | 1g |
£260.00 | 2023-09-01 | ||
| Chemenu | CM240355-1g |
3-Formyl-1H-indole-7-carboxylic acid |
317854-65-2 | 95%+ | 1g |
$425 | 2023-02-02 | |
| abcr | AB149585-1 g |
3-Formyl-1H-indole-7-carboxylic acid, 95%; . |
317854-65-2 | 95% | 1 g |
€439.00 | 2023-07-20 | |
| A2B Chem LLC | AI47411-100mg |
3-Formyl-1H-indole-7-carboxylic acid |
317854-65-2 | 95% | 100mg |
$58.00 | 2024-04-20 |
3-Formyl-1H-indole-7-carboxylic acid Suppliers
3-Formyl-1H-indole-7-carboxylic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 3-Formyl-1H-indole-7-carboxylic acid
Professional Introduction to 3-Formyl-1H-indole-7-carboxylic acid (CAS No. 317854-65-2)
3-Formyl-1H-indole-7-carboxylic acid, identified by the Chemical Abstracts Service registry number 317854-65-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and industrial applications. The structural motif of 3-formyl-1H-indole-7-carboxylic acid features a formyl group at the 3-position and a carboxylic acid moiety at the 7-position of the indole ring, making it a versatile scaffold for chemical modifications and functionalization.
The compound’s unique structural features have positioned it as a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules. Its indole core is a privileged scaffold in medicinal chemistry, frequently employed in the design of drugs targeting various therapeutic areas, including oncology, neurology, and infectious diseases. The presence of both the formyl and carboxylic acid groups provides multiple points for further derivatization, enabling chemists to tailor its properties for specific applications.
In recent years, 3-formyl-1H-indole-7-carboxylic acid has garnered attention in academic and industrial research due to its potential as a precursor in the synthesis of bioactive molecules. For instance, its formyl group can participate in condensation reactions to form Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. Additionally, the carboxylic acid functionality allows for further derivatization into esters or amides, expanding its utility in drug discovery efforts.
One of the most compelling aspects of 3-formyl-1H-indole-7-carboxylic acid is its role in the synthesis of indole-based drugs that have shown promise in preclinical studies. Indole derivatives are well-documented for their ability to interact with biological targets such as enzymes and receptors. The compound’s structural similarity to natural products like tryptophan, an essential amino acid, underscores its relevance in biochemical pathways and potential therapeutic applications.
Recent advancements in computational chemistry have further highlighted the significance of 3-formyl-1H-indole-7-carboxylic acid as a building block. Molecular modeling studies suggest that derivatives of this compound may exhibit favorable binding affinities to protein targets involved in metabolic disorders and cancer. These insights have spurred interest among pharmaceutical companies looking to develop novel therapeutics based on indole scaffolds.
The synthesis of 3-formyl-1H-indole-7-carboxylic acid itself is an area of active research. Traditional synthetic routes often involve multi-step processes that can be challenging to optimize for large-scale production. However, emerging methodologies, such as catalytic asymmetric synthesis and flow chemistry, offer promising alternatives that could enhance yield and purity while reducing environmental impact. These innovations are critical for making indole-based compounds more accessible for industrial applications.
The versatility of 3-formyl-1H-indole-7-carboxylic acid extends beyond pharmaceuticals into materials science. For example, its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials. The indole ring’s aromaticity and electron-rich nature make it an excellent candidate for designing materials with unique electronic properties.
In conclusion, 3-formyl-1H-indole-7-carboxylic acid (CAS No. 317854-65-2) represents a cornerstone compound in modern chemical research. Its unique structural features and reactivity make it indispensable in synthetic chemistry, drug discovery, and materials science. As research continues to uncover new applications for this versatile molecule, its importance is likely to grow further, solidifying its place as a key player in the advancement of chemical sciences.
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